3-Cyclobutoxycyclohexan-1-amine
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Overview
Description
3-Cyclobutoxycyclohexan-1-amine is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with a cyclobutoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cyclohexylamine with cyclobutyl bromide under basic conditions. The reaction proceeds as follows:
Nucleophilic Substitution: Cyclohexylamine reacts with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines, amides.
Scientific Research Applications
3-Cyclobutoxycyclohexan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclobutoxy group may contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
Cyclobutylamine: Contains a cyclobutyl group attached to an amine group.
Cyclohexanol: Features a hydroxyl group instead of an amine group on the cyclohexane ring.
Uniqueness
3-Cyclobutoxycyclohexan-1-amine is unique due to the presence of both a cyclobutoxy group and an amine group on the cyclohexane ring
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-cyclobutyloxycyclohexan-1-amine |
InChI |
InChI=1S/C10H19NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h8-10H,1-7,11H2 |
InChI Key |
XQZUYSFOZSBNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2CCCC(C2)N |
Origin of Product |
United States |
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